Quecksilberbromid

Übersicht

Beschreibung

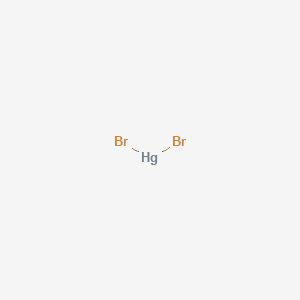

Mercuric bromide, also known as mercury(II) bromide, is an inorganic compound with the chemical formula HgBr₂. It is a white crystalline solid that is highly toxic and primarily used in chemical synthesis and analytical chemistry. The compound is known for its ability to form complexes with various ligands and is used in several specialized applications.

Wissenschaftliche Forschungsanwendungen

Chemical Reagent in Analytical Chemistry

Mercuric bromide is widely utilized as a reagent in analytical chemistry for various purposes:

- Detection of Ammonia : It serves as a reagent for detecting ammonia in laboratory settings. The reaction can be employed in titrations and other analytical techniques to quantify ammonia levels in samples .

- Spectroscopy : HgBr₂ is instrumental in spectroscopy, particularly in the development of acousto-optic tunable filters (AOTFs). Its high refractive index and acousto-optic figure of merit make it suitable for filtering a wide range of optical wavelengths .

- Glycosylation Reactions : In organic synthesis, mercuric bromide acts as a promoter in glycosylation reactions, facilitating the formation of glycosidic bonds between alcohols and sugars .

Use as a Heavy Liquid for Mineral Separation

Mercuric bromide is employed as a heavy liquid in mineralogy for separating high-density minerals. Its density (5.08 g/cm³) allows for effective separation techniques, particularly in the identification and analysis of mineral compositions . This application is critical in geological studies where precise mineral identification is necessary.

Optical Applications

The compound's optical properties have led to its use in advanced optical devices:

- Acousto-Optic Devices : Due to its birefringent properties, mercuric bromide is used in the fabrication of acousto-optic devices that manipulate light through sound waves. This technology is essential in telecommunications and laser systems .

- Birefringence Measurement : Research has demonstrated the potential of using mercuric bromide for measuring birefringence in thin films, which is crucial for developing optical coatings and devices .

Historical Applications

Historically, mercuric bromide has been utilized in various applications:

- Disinfectant and Preservative : It was once common as a disinfectant and preservative due to its toxic properties against bacteria and fungi. However, its use has declined due to safety concerns regarding mercury toxicity .

- Photographic Intensifier : In photography, it served as an intensifier to enhance images during development processes .

Toxicity and Safety Considerations

While mercuric bromide has significant applications, it is crucial to acknowledge its toxicity. Exposure can lead to severe health issues, including respiratory problems and neurological damage. Case studies have documented instances of mercury poisoning resulting from improper handling of mercury compounds, highlighting the need for stringent safety protocols when working with this substance .

Summary Table of Mercuric Bromide Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Reagent for ammonia detection; used in spectroscopy |

| Mineral Separation | Heavy liquid for separating high-density minerals |

| Optical Technologies | Used in acousto-optic devices; birefringence measurement |

| Historical Uses | Disinfectant; photographic intensifier |

| Toxicity | Highly toxic; requires careful handling |

Case Studies

- Acousto-Optic Tunable Filters : A study highlighted the development of AOTFs using mercuric bromide due to its superior optical characteristics, enabling advancements in telecommunications technology .

- Mineral Separation Techniques : Research demonstrated the effectiveness of HgBr₂ as a heavy liquid for separating minerals with densities greater than 5 g/cm³, showcasing its utility in geological surveys .

- Toxicity Reports : A family case study reported severe mercury poisoning due to exposure from elemental mercury spills, emphasizing the health risks associated with mercury compounds like mercuric bromide .

Wirkmechanismus

Target of Action

Mercuric bromide primarily targets the active transport of sodium . It interacts with a sulfhydryl group of a renal enzyme that helps to generate energy for sodium transport, or to a sodium carrier .

Mode of Action

The mechanism of action of mercuric bromide involves a firm attachment of mercury to a sulfhydryl group of a renal enzyme that helps to generate energy for sodium transport, or to a sodium carrier . In either case, the transporting system fails .

Biochemical Pathways

Mercuric bromide affects the biochemical pathways related to the active transport of sodium . The compound’s interaction with its targets leads to the failure of the sodium transporting system .

Pharmacokinetics

Like all mercury salts, it is highly toxic .

Result of Action

The result of mercuric bromide’s action is the disruption of the active transport of sodium, leading to the failure of the sodium transporting system . This can have significant effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of mercuric bromide. For instance, it reacts violently with elemental indium at high temperatures and, when exposed to potassium, can form shock-sensitive explosive mixtures . Furthermore, it is sensitive to light and somewhat soluble in water .

Disclaimer: Mercuric bromide is highly toxic and should be handled with extreme caution . This information is provided for educational purposes only and should not be used for illegal activities. Always follow safety guidelines when handling dangerous substances.

Biochemische Analyse

Biochemical Properties

Mercuric bromide plays a crucial role in biochemical reactions, particularly in the Koenigs–Knorr reaction, which forms glycoside linkages on carbohydrates . It is also used to test for the presence of arsenic by reacting with arsine gas to form a colored complex . Mercuric bromide interacts with various enzymes and proteins, often inhibiting their activity due to its high affinity for sulfhydryl groups. This interaction can disrupt the normal function of enzymes and proteins, leading to significant biochemical changes.

Cellular Effects

Mercuric bromide has profound effects on various types of cells and cellular processes. It can induce oxidative stress, leading to the production of reactive oxygen species (ROS) that damage cellular components such as lipids, proteins, and DNA . This compound can also interfere with cell signaling pathways, gene expression, and cellular metabolism. For instance, mercuric bromide exposure can lead to alterations in histopathology and cytology, indicating cellular stress . Additionally, it can cause apoptosis or programmed cell death, further affecting cell function and viability.

Molecular Mechanism

At the molecular level, mercuric bromide exerts its effects through several mechanisms. It binds to sulfhydryl groups in proteins and enzymes, inhibiting their activity and disrupting normal cellular functions . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Mercuric bromide can also cause changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall toxic effects on cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mercuric bromide can change over time. The compound is relatively stable but can degrade under certain conditions, such as exposure to light . Long-term exposure to mercuric bromide can lead to cumulative toxic effects on cellular function, including persistent oxidative stress and damage to cellular components . In vitro and in vivo studies have shown that prolonged exposure can result in significant cellular and tissue damage.

Dosage Effects in Animal Models

The effects of mercuric bromide vary with different dosages in animal models. At low doses, the compound can cause mild toxicity, while higher doses can lead to severe toxic effects, including damage to the kidneys, liver, and central nervous system . Animal studies have reported alterations in testicular tissue, increased fetal resorption rates, and developmental abnormalities at high doses of mercuric bromide . These findings highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Mercuric bromide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can disrupt normal metabolic processes by inhibiting key enzymes involved in cellular metabolism . This disruption can lead to changes in metabolic flux and metabolite levels, further contributing to the compound’s toxic effects. Additionally, mercuric bromide can interfere with the detoxification pathways in the liver, leading to the accumulation of toxic metabolites .

Transport and Distribution

Within cells and tissues, mercuric bromide is transported and distributed through various mechanisms. It can be taken up by cells via membrane transporters and distributed to different cellular compartments . The compound can also bind to transport proteins, facilitating its movement within the cell . Once inside the cell, mercuric bromide can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its toxic effects .

Subcellular Localization

Mercuric bromide’s subcellular localization is critical to its activity and function. The compound can localize to specific compartments within the cell, such as the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Additionally, mercuric bromide can interact with nuclear proteins, affecting gene expression and cellular regulation . These localization patterns are influenced by targeting signals and post-translational modifications that direct the compound to specific cellular sites.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mercuric bromide can be synthesized through the direct reaction of elemental mercury with bromine. The reaction is typically carried out in a controlled environment to ensure safety and efficiency:

Hg+Br2→HgBr2

Industrial Production Methods: In industrial settings, mercuric bromide is produced by reacting mercury with bromine in a solvent such as carbon tetrachloride. The reaction is exothermic and must be carefully controlled to prevent overheating and ensure complete conversion of mercury to mercuric bromide.

Types of Reactions:

Oxidation and Reduction: Mercuric bromide can undergo redox reactions, where it can be reduced to elemental mercury or oxidized to higher oxidation states.

Substitution: It can participate in substitution reactions, where the bromide ions are replaced by other ligands.

Common Reagents and Conditions:

Aqueous Ammonia: Reacts with mercuric bromide to form white amido salts and metallic mercury.

Sodium Hydroxide: Produces yellow mercury(II) oxide and water.

Reducing Agents: Such as tin(II) chloride and iron(II) sulfate, reduce mercuric bromide to elemental mercury.

Major Products:

Mercury(II) oxide (HgO): Formed in reactions with bases like sodium hydroxide.

Metallic Mercury (Hg): Produced in reduction reactions.

Vergleich Mit ähnlichen Verbindungen

Mercuric bromide can be compared with other mercury(II) halides such as:

Mercuric Chloride (HgCl₂): Similar in structure and reactivity but more soluble in water.

Mercuric Iodide (HgI₂): Less soluble in water and forms different crystalline structures.

Mercuric Fluoride (HgF₂): More reactive due to the higher electronegativity of fluorine.

Uniqueness: Mercuric bromide is unique in its ability to form stable complexes with a wide range of ligands, making it valuable in coordination chemistry and analytical applications.

Biologische Aktivität

Mercuric bromide (HgBr) is a chemical compound that has garnered attention for its biological activity, particularly in the fields of toxicology and medicinal chemistry. This article explores the biological effects, mechanisms of action, and potential applications of mercuric bromide, supported by data tables, case studies, and research findings.

Mercuric bromide is a white crystalline solid that is soluble in water and organic solvents. It is primarily used as a reagent in chemical synthesis and as an intermediate in the production of organomercury compounds. Its applications extend to areas such as:

- Catalyst in organic reactions

- Reagent for arsenic detection

- Antimicrobial agent in certain formulations .

Toxicological Effects

Mercuric bromide is known for its high toxicity , particularly affecting the nervous system, kidneys, and gastrointestinal tract. The compound can lead to symptoms such as:

- Neurological disorders (tremors, memory loss)

- Renal damage

- Gastrointestinal distress (nausea, vomiting)

Chronic exposure may result in more severe health issues, including carcinogenic effects .

The biological activity of mercuric bromide is largely attributed to its ability to interact with sulfhydryl groups in proteins, leading to enzyme inhibition and disruption of cellular functions. This interaction can result in:

- Oxidative stress : Mercuric bromide induces the production of reactive oxygen species (ROS), which can damage cellular components.

- Protein denaturation : Binding to thiol groups alters protein structure and function, impacting metabolic pathways .

Case Studies

- Neurotoxic Effects : A study on rats exposed to mercuric bromide showed significant neurotoxic effects characterized by behavioral changes and alterations in neurotransmitter levels. The findings suggested that mercuric bromide could impair cognitive functions due to oxidative stress in neural tissues .

- Renal Toxicity : Research indicated that mercuric bromide exposure resulted in acute kidney injury in animal models. Histopathological examination revealed glomerular damage and tubular necrosis, underscoring the nephrotoxic potential of the compound .

- Antimicrobial Activity : In vitro studies demonstrated that mercuric bromide exhibited antimicrobial properties against various pathogens. Its effectiveness was compared with traditional antibiotics, highlighting its potential use as an antimicrobial agent in specific formulations .

Table 1: Toxicity Profile of Mercuric Bromide

| Endpoint | Observation |

|---|---|

| LD50 (oral, rat) | 10 mg/kg |

| Neurological symptoms | Tremors, ataxia |

| Renal effects | Glomerular damage |

| Gastrointestinal effects | Nausea, vomiting |

Table 2: Antimicrobial Efficacy of Mercuric Bromide

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

| Candida albicans | 2 µg/mL |

Research Findings

Recent studies have focused on synthesizing complexes of mercuric bromide with various ligands to enhance its biological activity while mitigating toxicity. For instance, complexes formed with phenothiazine derivatives have shown improved antimicrobial properties compared to free mercuric bromide . These findings suggest a potential pathway for developing safer therapeutic agents.

Eigenschaften

IUPAC Name |

mercury(2+);dibromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Hg/h2*1H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYIMTKLQULBOO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Br-].[Br-].[Hg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2Hg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-47-1 | |

| Record name | Mercury dibromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MERCURIC BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P986675T8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Mercuric bromide has the molecular formula HgBr2 and a molecular weight of 360.4 g/mol. []

ANone: Various spectroscopic techniques have been employed to characterize mercuric bromide, including:

- Raman Spectroscopy: Provides information about vibrational modes of the molecule. This technique has been used to study molten mercuric bromide at high temperatures. []

- Infrared Spectroscopy: Similar to Raman, this technique provides complementary information about molecular vibrations. It has been used to study mercuric bromide complexes with molecules like 1,4-dioxane and tetrahydrofuran. []

- UV-Visible Spectroscopy: Useful for studying electronic transitions within the molecule. It has been employed to monitor reactions involving mercuric bromide, such as its use in spectrophotometric determination of arsenic in copper sulfate. []

- Photofragment Fluorescence (PFF) Spectroscopy: Enables real-time monitoring of mercuric bromide in gas phase. It involves using laser radiation to photolyze HgBr2 and detecting fluorescence from the resulting Hg atoms. []

- NMR Spectroscopy: Provides information about the structure and dynamics of molecules containing NMR-active nuclei. For instance, 199Hg NMR has been used to study the chemical shift anisotropy in methyl mercuric bromide. []

A: Yes, mercuric bromide is a white crystalline solid that is stable in air under normal conditions. [, ]

A: Yes, mercuric bromide has been used as a Lewis acid catalyst in organic synthesis. For example, it can promote the formation of glycosides from acetobromoglucose and pyrimidine derivatives. []

A: Mercuric bromide, often in combination with mercuric cyanide, acts as a catalyst in the glycosylation reaction between cardenolide genins and per-acetylated 1-bromo-sugars. This method, utilizing Fétizon's reagent, provides a high-yielding and efficient route to cardiac glycosides. []

A: Yes, mercuric bromide is a highly toxic substance and should be handled with extreme caution. It can be harmful through inhalation, ingestion, and skin contact. [, ]

A: When working with mercuric bromide, appropriate personal protective equipment (gloves, lab coat, safety glasses) should always be worn. It is crucial to work in a well-ventilated area to minimize exposure. Proper waste disposal procedures must be followed to prevent environmental contamination. [, ]

- Direct X-ray Imaging: Thin films of mercuric bromide exhibit photoconductivity and have been explored as potential X-ray detectors. [, ]

- Laser Technology: Mercuric bromide has been investigated as a potential lasing medium, particularly in blue/green lasers. Studies have focused on understanding its electron impact ionization and dissociative attachment processes. [, ]

- Analytical Chemistry: Mercuric bromide can be used in the spectrophotometric determination of arsenic in certain materials. []

A: As a mercury compound, mercuric bromide poses environmental risks due to the toxicity of mercury and its ability to bioaccumulate in the food chain. []

A: Proper waste management and recycling procedures are essential to minimize the release of mercuric bromide into the environment. Research into safer alternatives for applications where mercuric bromide is currently used is crucial for reducing its overall environmental impact. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.